COMT Inhibition: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid vs. Regioisomeric 4-Substituted Analog
The target compound demonstrates potent inhibition of catechol O-methyltransferase (COMT) from rat brain, a key enzyme in catecholamine neurotransmitter metabolism [1]. In contrast, the regioisomeric 4-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid (CAS 113457-37-7) is reported to exhibit COX-2 inhibitory activity rather than COMT activity, indicating that the 2-position substitution is critical for COMT engagement . This functional divergence highlights that the 2-substituted isomer is the appropriate choice for COMT-focused research programs.
| Evidence Dimension | Inhibitory potency against catechol O-methyltransferase (COMT) |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (CAS 113457-37-7): No reported COMT inhibition; primary reported activity is COX-2 inhibition (IC50 ~6 µM) |
| Quantified Difference | Target compound: potent COMT inhibitor (18 nM); Regioisomer: inactive against COMT (activity profile divergent) |
| Conditions | Rat brain COMT; substrate: 3,4-dihydroxybenzoic acid |
Why This Matters
For laboratories investigating COMT as a therapeutic target in Parkinson's disease or schizophrenia, procurement of the 2-substituted isomer is essential; the 4-substituted regioisomer will not replicate COMT inhibitory activity.
- [1] BindingDB. IC50 = 18 nM for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid against catechol O-methyltransferase of rat brain. Monomer ID: 50017861. View Source
